

# Minimizing MDEA losses in industrial absorption processes

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## Compound of Interest

Compound Name: *N-Methyldiethanolamine*

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## Technical Support Center: MDEA Absorption Processes

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers, scientists, and professionals working with MDEA (Methyldiethanolamine) in industrial absorption processes.

## Troubleshooting Guides

This section addresses specific operational problems in a question-and-answer format to help you diagnose and resolve issues.

### Issue 1: High MDEA Consumption or Unexplained Solvent Loss

Q1: What are the primary ways MDEA is lost from the system? A1: MDEA losses are typically categorized into five main pathways: vaporization, solubility, entrainment (physical carry-over), mechanical leaks, and chemical degradation.<sup>[1]</sup> Vaporization and degradation usually account for a small fraction of total losses, while mechanical issues like entrainment and leaks are often the largest contributors.<sup>[2]</sup>

Q2: My process involves treating a liquid hydrocarbon stream. Could this be the source of my losses? A2: Yes, solubility losses are specific to systems treating liquid hydrocarbons. MDEA

has a certain equilibrium solubility in the hydrocarbon phase, which is carried away from the contactor.[3] This loss is influenced by several operating parameters.

Q3: How do operating parameters affect MDEA solubility losses in liquid treating? A3: Several factors significantly impact MDEA solubility:

- **MDEA Concentration:** Solubility increases sharply when the MDEA concentration exceeds 40 wt%. It is recommended to operate below this threshold to minimize solubility losses.[3]
- **Temperature:** Higher temperatures in the contactor increase MDEA solubility in the hydrocarbon phase.[3]
- **Acid Gas Loading:** As the rich amine loading (moles of acid gas per mole of MDEA) increases, MDEA solubility loss also increases.[3]
- **Water Wash:** Implementing an internal or external water wash of the treated liquid stream can effectively reduce MDEA solubility losses.[3]

Q4: I am treating a gas stream, not a liquid. What are the likely causes of high MDEA loss? A4: For gas treating systems, the most significant causes of day-to-day loss are entrainment and mechanical issues.

- **Entrainment:** This is the physical carry-over of liquid amine solution with the treated gas. It is often a symptom of foaming, excessive gas velocity in the contactor, or damaged equipment internals (e.g., mist eliminators).[4][5]
- **Vaporization:** While MDEA has a low vapor pressure, vaporization losses can become significant in systems operating at low pressure or with high contactor overhead temperatures.[1][5] Losses increase with higher feed gas temperature and pressure.[2]
- **Mechanical Leaks:** Leaks from pumps, flanges, and filters are a common and often underestimated source of amine loss.[5]

Q5: The amine solution in my unit has started to foam. How does this contribute to MDEA loss and what can I do? A5: Foaming significantly increases MDEA loss by promoting entrainment, where the foam is physically carried out of the contactor with the gas stream.[4][6] The root causes of foaming are typically contaminants in the amine solution.

- **Common Contaminants:** These include liquid hydrocarbons condensed from the feed gas, suspended solids (like iron sulfide), and surfactant-like amine degradation products.[6][7]
- **Troubleshooting Steps:**
  - **Check Filtration:** Ensure mechanical and carbon filters are functioning correctly to remove solids and hydrocarbons.[6]
  - **Verify Lean Amine Temperature:** The lean amine entering the contactor should be 5-10°C (10-20°F) hotter than the inlet gas to prevent hydrocarbon condensation.[6]
  - **Analyze for Contaminants:** Take samples of the lean and rich amine for analysis to identify the presence of hydrocarbons, solids, or degradation products.[6]
  - **Consider Antifoam Agents:** As a temporary measure, a de-foaming agent can be injected, but this does not address the underlying cause.[4]

## Data Presentation: Factors Influencing MDEA Losses

Table 1: Effect of Operating Parameters on MDEA Solubility Loss in Liquid Propane Treating (Data derived from simulations and case studies for a contactor at 43.3°C (110°F) and 2069 kPag (300 psig))

| MDEA Concentration (wt%) | Rich Loading (mol acid gas/mol MDEA) | MDEA Loss without Water Wash (ppmw) | MDEA Loss with Water Wash (ppmw) |
|--------------------------|--------------------------------------|-------------------------------------|----------------------------------|
| 25                       | 0.4                                  | ~15                                 | < 5                              |
| 40                       | 0.4                                  | ~30                                 | ~10                              |
| 50                       | 0.4                                  | > 70                                | ~20                              |
| 50                       | 0.2                                  | ~45                                 | Not Available                    |

This table illustrates that increasing MDEA concentration above 40 wt% dramatically increases solubility losses, while a water wash system significantly mitigates these losses.[3]

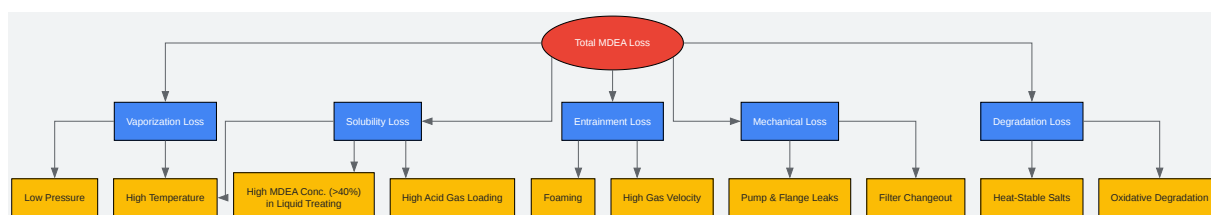
Table 2: Effect of Temperature on MDEA Vaporization Loss in Gas Treating (Data derived from a case study with sour gas feed at 8.28 MPa (1200 psia))

| Feed Gas Temperature | Sweet Gas Outlet Temperature | Total MDEA Vaporization Loss Rate |
|----------------------|------------------------------|-----------------------------------|
| 21.1°C (70°F)        | ~28°C (~82°F)                | Low                               |
| 32.2°C (90°F)        | ~40°C (~104°F)               | Medium                            |
| 48.9°C (120°F)       | ~58°C (~136°F)               | High                              |

This table shows a clear trend where higher inlet gas temperatures lead to higher contactor overhead temperatures and increased MDEA vaporization losses.[2]

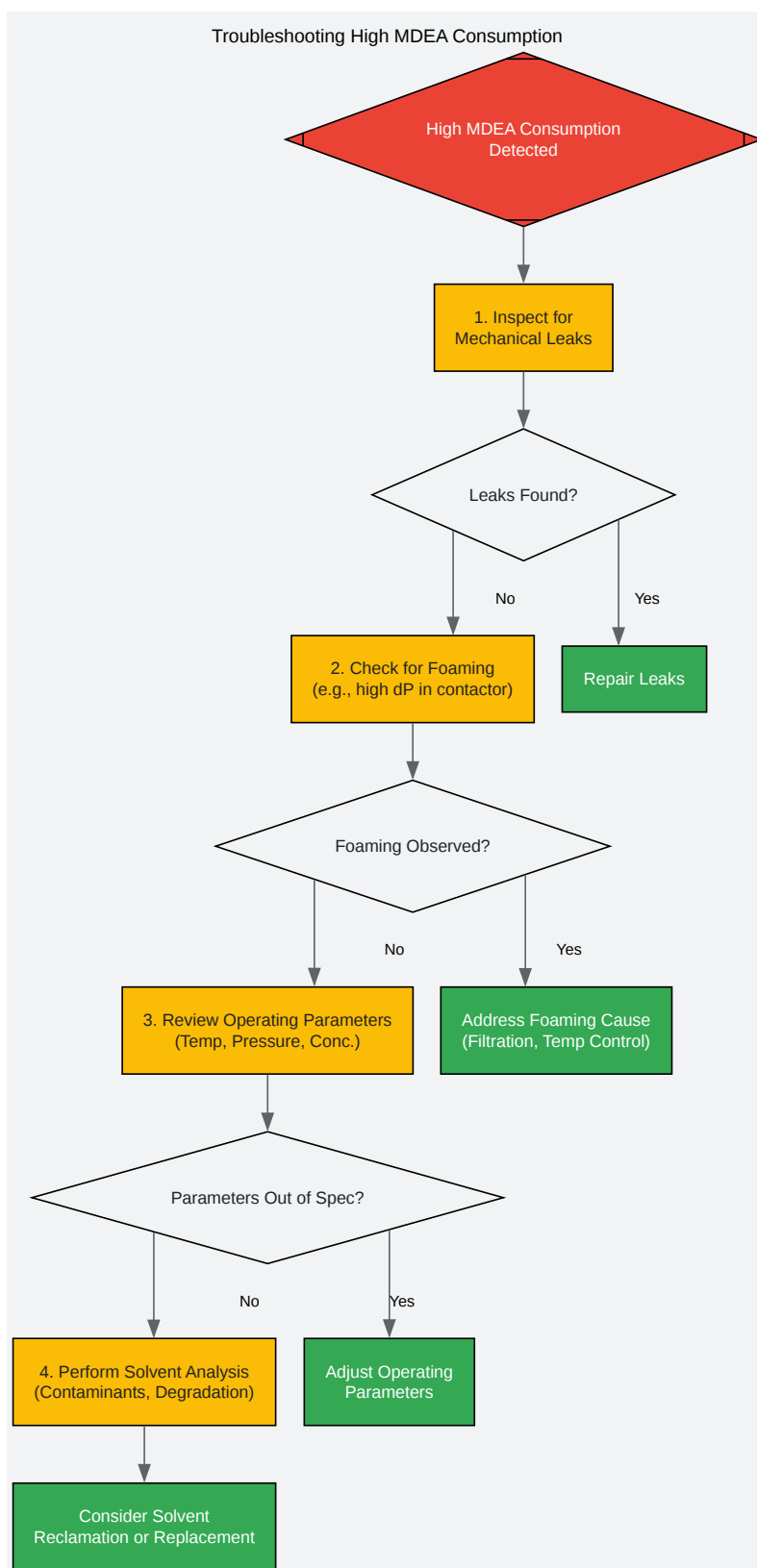
## Diagrams

### Logical Relationships and Workflows



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Caption: Primary pathways contributing to MDEA solvent loss.



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Caption: A logical workflow for troubleshooting high MDEA consumption.

## Frequently Asked Questions (FAQs)

Q: What is MDEA degradation and why is it a problem? A: MDEA degradation refers to the irreversible chemical breakdown of the MDEA molecule due to reactions with components in the gas stream (like O<sub>2</sub>) or high temperatures.<sup>[8][9]</sup> This process forms undesirable byproducts, including heat-stable salts (HSS) and other organic compounds.<sup>[7]</sup> Degradation is problematic because it reduces the acid gas absorption capacity of the solvent, increases solution viscosity, and contributes to operational issues like foaming and corrosion.<sup>[8]</sup>

Q: What are Heat-Stable Salts (HSS) and how are they formed? A: Heat-stable salts are salts formed from the reaction of MDEA with strong acids present or formed in the system, such as formate, acetate, thiocyanate, and sulfate.<sup>[10]</sup> Unlike the bond with H<sub>2</sub>S or CO<sub>2</sub>, these salts are "heat-stable," meaning they do not break apart in the regenerator under normal operating temperatures.<sup>[11]</sup> This effectively neutralizes the MDEA, preventing it from capturing more acid gas.

Q: How can I remove Heat-Stable Salts from my MDEA solution? A: HSS cannot be removed by the standard regeneration process. They must be removed through a separate reclamation process. Common methods include ion exchange and distillation.<sup>[10][12]</sup> Ion exchange systems use resin beds to capture the HSS ions from a slipstream of the amine solution.<sup>[10]</sup> Reclaiming is typically considered when the HSS content exceeds 10% of the active amine concentration.<sup>[10]</sup>

Q: What is the ideal concentration for an aqueous MDEA solution? A: MDEA can be used at concentrations up to 50 wt%.<sup>[7]</sup> However, for treating liquid hydrocarbons, operating above 40 wt% can lead to excessive solubility losses.<sup>[3]</sup> In gas treating, higher concentrations increase carrying capacity but may also increase viscosity and the potential for operational issues. The optimal concentration depends on the specific application's treating requirements and economics.

Q: Can I use analytical methods to monitor the health of my MDEA solution? A: Yes, regular analytical monitoring is crucial.

- Titration: A standard acid-base titration is commonly used to determine the MDEA concentration (alkalinity) and the acid gas loading.<sup>[13][14]</sup>

- Gas Chromatography (GC) / Mass Spectrometry (MS): These methods are used to identify and quantify specific degradation products.[8][15]
- Ion Chromatography (IC): This is used to measure the concentration of various heat-stable salt anions.[16]
- Colorimetric Methods: Can be used to determine the concentration of contaminants like iron. [13]

## Experimental Protocols

### Protocol 1: Determination of MDEA Concentration by Titration

Objective: To determine the total alkalinity and MDEA concentration (wt%) in a lean amine solution using acid titration.

Materials:

- 0.5 N standardized sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or hydrochloric acid (HCl) solution
- Methyl orange or a mixed indicator (e.g., bromocresol green-methyl red)
- 50 mL burette, Class A
- 100 mL beaker or Erlenmeyer flask
- 10 mL pipette, Class A
- Magnetic stirrer and stir bar
- Deionized water
- Analytical balance

Methodology:

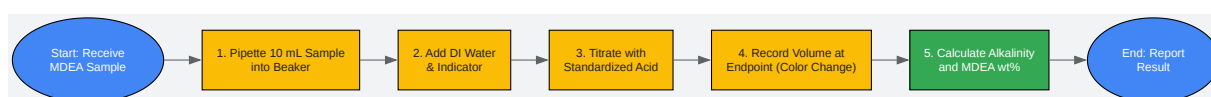
- Sample Preparation:

- Accurately pipette 10.0 mL of the filtered MDEA sample into the 100 mL beaker.
- Add approximately 40 mL of deionized water to ensure the pH electrode (if used) or the indicator is submerged.
- Add 3-4 drops of the chosen indicator to the solution.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Titration Procedure:
  - Fill the burette with the standardized 0.5 N acid solution and record the initial volume.
  - Begin titrating the MDEA sample with the acid, adding the titrant slowly while the solution is continuously stirred.
  - Continue adding acid until the solution reaches the endpoint, indicated by a sharp color change. For methyl orange, the change is from yellow to orange/red.
  - Record the final volume of acid used from the burette.
- Calculation:
  - Calculate the total alkalinity of the solution, expressed as moles of amine per liter of solution:
    - $\text{Alkalinity (mol/L)} = (V_{\text{acid}} \times N_{\text{acid}}) / V_{\text{sample}}$
    - Where:
      - $V_{\text{acid}}$  = Volume of acid used in liters (L)
      - $N_{\text{acid}}$  = Normality of the acid (mol/L)
      - $V_{\text{sample}}$  = Volume of MDEA sample used in liters (L)
  - Convert the alkalinity to weight percent (wt%) MDEA:
    - $\text{MDEA (wt\%)} = (\text{Alkalinity} \times \text{MW}_{\text{MDEA}}) / (10 \times \text{Density}_{\text{solution}})$



- Where:
  - $MW\_MDEA$  = Molecular weight of MDEA (119.16 g/mol )
  - $Density\_solution$  = Density of the MDEA solution in g/mL (can be measured or estimated)

Experimental Workflow Diagram:



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Caption: Experimental workflow for MDEA concentration analysis.

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- To cite this document: BenchChem. [Minimizing MDEA losses in industrial absorption processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056640#minimizing-mdea-losses-in-industrial-absorption-processes]

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